molecular formula C15H18ClN3O2 B1425298 PHA-543613 hydrochloride CAS No. 1586767-92-1

PHA-543613 hydrochloride

カタログ番号: B1425298
CAS番号: 1586767-92-1
分子量: 307.77 g/mol
InChIキー: YMTPSZUBRSEWNY-ZOWNYOTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide hydrochloride (PHA-543,613) is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a target implicated in cognitive enhancement and neuroprotection. Developed by Pfizer, this compound features a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) core linked to a furopyridine carboxamide moiety, optimizing receptor binding and CNS penetration . Preclinical studies demonstrate its efficacy in reversing auditory sensory gating deficits in rat models of schizophrenia and improving novel object recognition, a marker of cognitive function . Its pharmacokinetic profile includes rapid brain uptake (brain/plasma ratio >1) and high oral bioavailability (~80% in rats), making it a promising candidate for treating cognitive deficits .

特性

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTPSZUBRSEWNY-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1586767-92-1
Record name PHA-543613 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1586767921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-543613 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13XQH31A5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Formation of Acid Chloride Intermediate

The preparation typically begins with the conversion of the furo[2,3-c]pyridine-5-carboxylic acid to its corresponding acid chloride using thionyl chloride under reflux conditions.

  • Reaction conditions: Reflux in thionyl chloride for approximately 30 minutes.
  • Removal of excess thionyl chloride under reduced pressure yields the acid chloride intermediate.

Amide Bond Formation

The acid chloride intermediate is then reacted with the (3R)-1-azabicyclo[2.2.2]octan-3-amine under controlled temperature (often ice bath or 0°C) to form the amide bond.

  • Solvent: Dichloromethane (methylene chloride) is commonly used.
  • The amine is dissolved in dichloromethane and the acid chloride solution is added dropwise to maintain temperature control.
  • The reaction proceeds to yield the free base of the amide.

Formation of Hydrochloride Salt

The free base amide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by dissolving in an appropriate solvent followed by addition of HCl.

  • This step improves compound stability and solubility.
  • The product is isolated as a white powder, typically with purity >98% by HPLC.

Example Experimental Procedure

Step Reagents and Conditions Description Yield/Result
1 Furo[2,3-c]pyridine-5-carboxylic acid + SOCl2, reflux 30 min Formation of acid chloride intermediate Quantitative conversion
2 Acid chloride + (3R)-1-azabicyclo[2.2.2]octan-3-amine in CH2Cl2, 0°C, dropwise addition Amide bond formation High yield, typically >80%
3 Treatment with HCl gas or HCl solution Formation of hydrochloride salt Isolated as white powder, purity ≥98%

Analytical and Purity Data

  • Purity is typically confirmed by High-Performance Liquid Chromatography (HPLC) showing ≥98% purity.
  • Molecular formula: C15H17N3O2·HCl
  • Molecular weight: 271.31 g/mol (free base), hydrochloride salt slightly higher due to HCl.
  • Physical form: White powder.
  • Stability: Stable under ambient conditions for several days; recommended storage at -20°C for long-term stability.

Additional Notes from Literature

  • The chiral amine (3R)-1-azabicyclo[2.2.2]octan-3-amine can be prepared or procured commercially; its stereochemistry is critical for biological activity.
  • The use of thionyl chloride for acid chloride formation is a standard approach in amide synthesis, ensuring high reactivity for coupling.
  • The reaction mixture is often pre-cooled to control exothermicity during acid chloride addition.
  • The hydrochloride salt improves handling and solubility for biological assays.
  • Alternative coupling methods (e.g., use of coupling reagents like EDC or DCC) are less documented for this compound but may be explored for milder conditions.

Summary Table of Preparation Parameters

Parameter Description Typical Conditions
Acid chloride formation Furo[2,3-c]pyridine-5-carboxylic acid + SOCl2 Reflux 30 min, removal of SOCl2 under reduced pressure
Amide coupling Acid chloride + (3R)-1-azabicyclo[2.2.2]octan-3-amine CH2Cl2 solvent, 0°C, dropwise addition
Salt formation Free base + HCl Gas or solution, room temperature
Purification Crystallization or precipitation Achieves ≥98% purity
Storage Powder form -20°C for long-term

This synthesis approach is supported by chemical supplier data and patent literature describing similar azabicyclo octane carboxamide derivatives, confirming the reliability and reproducibility of these methods.

化学反応の分析

科学研究への応用

PHA 543613 塩酸塩は、次のような幅広い科学研究への応用があります。

    化学: α7 ニコチン性アセチルコリン受容体の特性と機能を研究するためのツール化合物として使用されます。

    生物学: 炎症や免疫応答など、さまざまな生物学的プロセスにおけるα7nAChRの役割を調査するために使用されます。

    医学: アルツハイマー病や統合失調症などの状態における認知障害に対する潜在的な治療効果について研究されています。

    産業: α7nAChRを標的とする新薬の開発に使用されています

科学的研究の応用

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Antiviral Activity

Research indicates that derivatives of this compound may possess antiviral properties. For instance, compounds with similar structures have shown effectiveness against various viral infections, including respiratory syncytial virus (RSV) and Hepatitis C virus (HCV).

  • Case Study : A study demonstrated that certain derivatives exhibited EC50 values ranging from 5 to 28 μM against RSV, indicating potential for development as antiviral agents.

Anticancer Potential

The anticancer activity of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride has been explored through in vitro studies.

Cancer Type IC50 Value (μM) Notes
Hepatitis C Virus9.19Strong inhibition observed

These findings suggest the compound may inhibit cancer cell proliferation effectively.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in disease processes.

Enzyme Inhibitory Activity IC50 Value (μM)
Protein Kinase B (PKB/Akt)Significant inhibition observed0.35
HCV NS5B RNA PolymeraseHigh selectivity index32.2

This data highlights the therapeutic potential of the compound in targeting critical pathways involved in cancer and viral replication.

Synthesis and Characterization

The synthesis of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride typically involves multi-step reactions starting from readily available precursors. Characterization methods such as Proton-NMR, FTIR, and Mass Spectrometry are utilized to confirm the structure and purity of the synthesized compounds.

Computational Studies

Molecular docking studies have been conducted to predict the binding affinity of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;hydrochloride to various biological targets. These studies suggest that the presence of furan and bicyclic moieties enhances binding interactions with target proteins, which could lead to the inhibition of signal transduction pathways critical for cell survival.

作用機序

類似の化合物との比較

PHA 543613 塩酸塩は、α3β4、α1β1γδ、α4β2、および 5-HT3 受容体などの他の受容体サブタイプよりも、α7 ニコチン性アセチルコリン受容体に対する高い選択性においてユニークです。類似の化合物には、次のようなものがあります。

類似化合物との比較

PHA-709829

PHA-709829 (N-[(3R,5R)-1-azabicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide) shares structural similarity with PHA-543,613 but incorporates a 1-azabicyclo[3.2.1]octane core. Despite this modification, it exhibits comparable α7 nAChR affinity (Ki = 2.9–3.9 nM vs. 1.4 nM for PHA-543,613) and functional potency (EC50 = 81 nM in 7-5-HT3 chimera assays vs. 86 nM for PHA-543,613) . Both compounds show similar metabolic stability in rat liver microsomes and CNS penetration profiles (MDCK permeability >20 × 10⁻⁶ cm/s) .

PNU-282987

PNU-282987, a prototypical α7 nAChR agonist with a simpler tetrahydroisoquinoline structure, has lower selectivity (EC50 = 117 nM in functional assays) and poor oral bioavailability (<10% in rats) compared to PHA-543,613 .

(3R,5R)-1-Azabicyclo[3.2.1]octane Derivatives

Diastereomeric analogs, such as the (3R,5R)-configured derivative, demonstrate that stereochemistry significantly impacts receptor interaction. The (3R,5R) isomer shows slightly reduced in vivo efficacy in hippocampal plasticity models despite similar in vitro binding, highlighting the importance of the (3R)-quinuclidine configuration in PHA-543,613 for optimal activity .

Pharmacodynamic and Pharmacokinetic Profiles

Table 1. Key Pharmacological Parameters of α7 nAChR Agonists

Compound α7 nAChR Ki (nM) Functional EC50 (nM) Oral Bioavailability (%) Brain/Plasma Ratio Major Indication
PHA-543,613 1.4 86 80 1.2 Schizophrenia (cognitive deficits)
PHA-709829 2.9–3.9 81 75 1.1 Cognitive disorders
PNU-282987 8.2 117 <10 0.3 Preclinical neuroprotection
SSR180711 22 180 45 0.8 Alzheimer’s disease

Metabolic Stability and Excretion

PHA-543,613 exhibits superior metabolic stability due to its tritiation at the furanopyridine C7 position, which minimizes hydrogen–tritium exchange and ensures complete recovery of radioactivity in excretion studies (98% in rats, 94% in dogs) . In contrast, early analogs like PNU-282987 undergo rapid hepatic clearance, limiting their therapeutic utility .

In Vivo Efficacy and Neuroprotection

PHA-543,613 uniquely demonstrates neuroprotective effects in models of neuroinflammation and cerebral ischemia. Additionally, it preserves blood-brain barrier integrity post-intracerebral hemorrhage, an effect attributed to its potent α7-mediated anti-inflammatory action .

生物活性

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide; hydrochloride, commonly referred to as PHA-543613, is a synthetic compound recognized for its selective agonism at the alpha7 nicotinic acetylcholine receptor (α7 nAChR). This compound has gained significant attention in pharmacological research due to its potential therapeutic applications, particularly in cognitive disorders such as schizophrenia.

PHA-543613 is characterized by a unique bicyclic structure that facilitates its interaction with the α7 nAChR. The molecular formula is C15H18ClN3O2C_{15}H_{18}ClN_{3}O_{2} with a molecular weight of approximately 307.778 g/mol. Its structure includes a furo[2,3-c]pyridine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H18ClN3O2
Molecular Weight307.778 g/mol
Melting Point313-315 °C
SolubilityDMSO: ≥20 mg/mL
pKa12.19 ± 0.20 (Predicted)

PHA-543613 acts as a potent and selective agonist for the α7 nAChR, which plays a critical role in neurotransmission and cognitive function. Activation of this receptor is associated with enhanced synaptic plasticity and improved cognitive processes, making it a candidate for treating cognitive deficits in various psychiatric conditions.

Biological Activity and Efficacy

Research indicates that PHA-543613 exhibits rapid brain penetration and high oral bioavailability in animal models, particularly rats. In vivo studies have demonstrated its efficacy in:

  • Auditory Sensory Gating : PHA-543613 has shown improvements in auditory sensory gating, which is often disrupted in schizophrenia.
  • Cognitive Performance : The compound has been tested in models assessing cognitive function, such as the novel object recognition test, where it demonstrated significant enhancements in memory performance.

Case Studies

  • Schizophrenia Treatment : A study published in PubMed highlighted the potential of PHA-543613 to ameliorate cognitive deficits associated with schizophrenia by acting on the α7 nAChR . The findings suggest that this compound could be beneficial in managing symptoms that are resistant to conventional antipsychotics.
  • Neuroprotective Effects : Additional research has indicated that PHA-543613 may exert neuroprotective effects by modulating inflammatory responses and promoting neurotrophic factor production . This property positions it as a candidate for further exploration in neurodegenerative diseases.

Safety and Toxicology

While PHA-543613 has shown promising biological activity, safety assessments are crucial for its potential therapeutic use. Current data indicate:

  • Irritation Potential : The compound may cause skin and eye irritation upon exposure .
  • Toxicological Profile : As of now, detailed acute toxicity data remains limited; however, it is classified under non-dangerous substances according to EU regulations .

Q & A

Q. What structural features of this compound enable selective α7 nAChR agonism?

The compound’s azabicyclo[2.2.2]octane core and furopyridine carboxamide moiety are critical for α7 nAChR selectivity. The (3R)-stereochemistry enhances binding affinity, while the fused furopyridine ring optimizes interactions with the receptor’s hydrophobic pocket. Structure-activity relationship (SAR) studies show that modifications to the bicyclic system reduce potency, confirming its role in receptor engagement .

Q. How is this compound synthesized, and what are key reaction steps?

The synthesis involves coupling (3R)-1-azabicyclo[2.2.2]octan-3-amine with furo[2,3-c]pyridine-5-carboxylic acid derivatives. Key steps include:

  • Boc-protection of the bicyclic amine to prevent side reactions.
  • Carboxylic acid activation (e.g., using HATU or EDCI) for amide bond formation.
  • Deprotection and subsequent hydrochloride salt formation for improved solubility .

Advanced Research Questions

Q. How can researchers evaluate cognitive enhancement in preclinical models?

Methodologies include:

  • Morris Water Maze (MWM): Assess spatial memory in rodents. Dose ranges of 0.5–1.0 mg/kg (i.p.) show improved latency reduction in escape trials. Synergistic effects are observed when combined with memantine (e.g., 3 mg/kg) .
  • Novel Object Recognition (NOR): Test recognition memory. Administer 1.0 mg/kg (i.p.) 30 minutes pre-test to enhance discrimination indices .
  • Auditory Sensory Gating: Measure P50 suppression in schizophrenia models to validate α7-specific effects .

Q. How does this compound mitigate neuroinflammation in cerebral ischemia models?

In rat middle cerebral artery occlusion (MCAO) models:

  • Dosage: 1.0 mg/kg (i.p.) for 5 days pre-ischemia reduces NLRP3 inflammasome activation and HMGB1 release via α7 nAChR-mediated cholinergic anti-inflammatory pathways .
  • Outcome Metrics: Decreased infarct volume (TTC staining), improved neurological scores, and reduced pro-inflammatory cytokines (IL-1β, TNF-α) .

Q. What experimental strategies address contradictions in receptor selectivity and functional outcomes?

  • Receptor Binding Assays: Use [³H]MLA or [¹⁸F]ASEM PET imaging to confirm α7 nAChR occupancy and exclude off-target effects (e.g., α4β2 nAChR or 5-HT3 receptors) .
  • Functional Selectivity: Compare cAMP/Ca²⁺ signaling in transfected cells (e.g., SH-SY5Y-α7 vs. HEK-α4β2) to validate agonist specificity .
  • Behavioral Dissociation: Employ α7-specific knockout mice to isolate cognitive effects from broader cholinergic modulation .

Q. What are optimal pharmacokinetic parameters for in vivo studies?

  • Bioavailability: ~50% oral bioavailability in rodents, with brain penetration confirmed via CSF/plasma ratio >0.5 .
  • Half-life: ~2–3 hours in plasma, necessitating timed administration for chronic models .
  • Dose Optimization: Balance efficacy (EC₅₀ = 110 nM for α7) with tolerability; doses >5 mg/kg may induce desensitization .

Methodological Notes

  • Contradictions in Dose-Response: Variability in neuroinflammatory outcomes (e.g., IL-1β levels) may stem from differences in ischemia duration or species-specific α7 expression .
  • Combination Therapies: Co-administration with memantine requires staggered dosing (e.g., memantine 1 hour prior) to avoid glutamatergic interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PHA-543613 hydrochloride
Reactant of Route 2
Reactant of Route 2
PHA-543613 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。